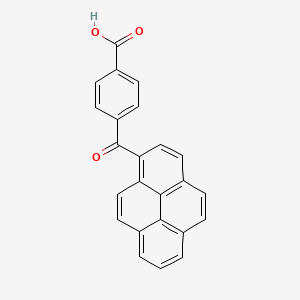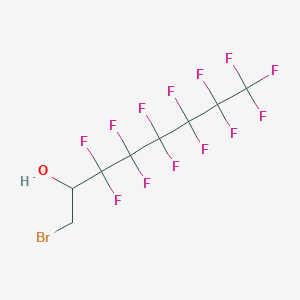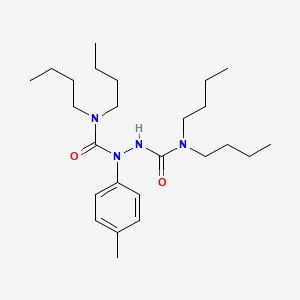
2-Acetyl-3-(prop-2-en-1-yl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-3-(prop-2-en-1-yl)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-(prop-2-en-1-yl)naphthalene-1,4-dione typically involves the reaction of 2-acetyl naphthalene with an appropriate alkylating agent under basic conditions. One common method is the alkylation of 2-acetyl naphthalene with propargyl bromide in the presence of a base such as potassium carbonate . The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic attack on the alkylating agent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-(prop-2-en-1-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are known for their biological activity.
Reduction: Reduction of the compound can lead to the formation of hydroquinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Bases like potassium carbonate or sodium hydride can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-3-(prop-2-en-1-yl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-tumor and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Acetyl-3-(prop-2-en-1-yl)naphthalene-1,4-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest potential interactions with proteins involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione: Similar structure but with a hydroxyl group instead of an acetyl group.
3-Mesityl-1-(naphthalen-2-yl)prop-2-en-1-one: A chalcone derivative with similar biological activities.
Uniqueness
2-Acetyl-3-(prop-2-en-1-yl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
87976-14-5 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-acetyl-3-prop-2-enylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H12O3/c1-3-6-12-13(9(2)16)15(18)11-8-5-4-7-10(11)14(12)17/h3-5,7-8H,1,6H2,2H3 |
InChI Key |
BIFLISQCBYQTMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}-2-methylphenyl)benzamide](/img/structure/B14384685.png)
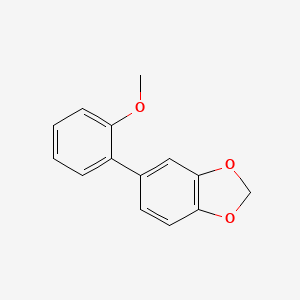
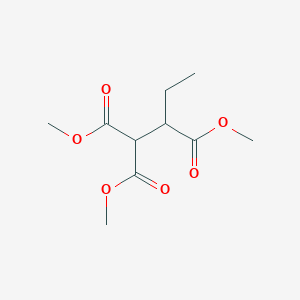

![3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14384714.png)

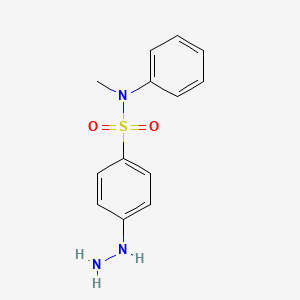

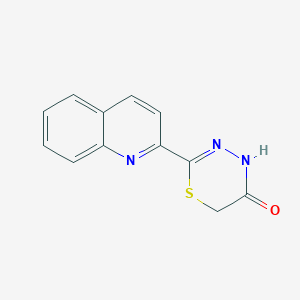
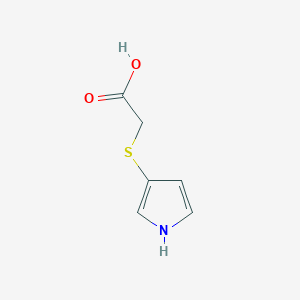
![2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide](/img/structure/B14384758.png)
